Ethyl levulinate

Description

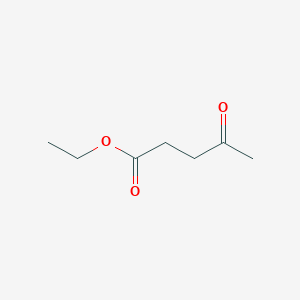

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-10-7(9)5-4-6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEONFUTDYJSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047058 | |

| Record name | Ethyl levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless to pale yellow liquid with apple odour | |

| Record name | Ethyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

93.00 to 94.00 °C. @ 18.00 mm Hg | |

| Record name | Ethyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water and alcohol, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Ethyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.009-1.014 | |

| Record name | Ethyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

539-88-8 | |

| Record name | Ethyl levulinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl levulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL LEVULINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL LEVULINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 4-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL LEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BU24CSS2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Ethyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

From Biomass to Biofuel: A Technical Guide to the Synthesis of Ethyl Levulinate

An In-depth Examination of the Core Mechanisms, Experimental Protocols, and Catalytic Strategies for the Production of Ethyl Levulinate from Lignocellulosic Biomass.

This compound, a promising green solvent and biofuel additive, can be sustainably produced from lignocellulosic biomass, the most abundant and non-edible biomass on Earth. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying reaction mechanisms, summarizing key quantitative data from recent studies, and outlining experimental protocols. The content is tailored for researchers, scientists, and professionals in the field of drug development and green chemistry, offering a foundational understanding for further innovation.

The Core Mechanism: A Multi-Step Conversion Process

The synthesis of this compound from lignocellulosic biomass is a cascade of chemical transformations that begins with the deconstruction of complex biopolymers into simpler, reactive intermediates. The overall process can be broadly categorized into three main stages:

-

Hydrolysis of Lignocellulose: The primary components of lignocellulosic biomass, cellulose (B213188) and hemicellulose, are polysaccharides that must first be broken down into their constituent monosaccharides. This is typically achieved through acid-catalyzed hydrolysis, where protons attack the glycosidic bonds linking the sugar units. Cellulose yields glucose (a C6 sugar), while hemicellulose primarily produces xylose (a C5 sugar).

-

Dehydration to Furanic Compounds: The resulting sugars undergo acid-catalyzed dehydration to form furanic platform molecules. Glucose is dehydrated to 5-hydroxymethylfurfural (B1680220) (HMF), while xylose is converted to furfural (B47365).[1] These reactions involve the removal of three water molecules from the sugar backbone.

-

Conversion of Furanics to this compound: This final stage involves the conversion of HMF and furfural into this compound.

-

From HMF: The most direct route involves the acid-catalyzed alcoholysis of HMF in the presence of ethanol (B145695). This process typically proceeds through the formation of 5-ethoxymethylfurfural (EMF) as a key intermediate, which is then rehydrated and subsequently esterified to yield this compound.[2][3]

-

From Furfural: The conversion of furfural to this compound is a more complex pathway that involves an initial hydrogenation step to produce furfuryl alcohol.[4][5] The furfuryl alcohol then undergoes ethanolysis, catalyzed by an acid, to form this compound.[4][5] This pathway is particularly relevant as furfural can be a significant co-product in biomass processing.[4]

-

The overall reaction mechanism is a complex interplay of hydrolysis, dehydration, rehydration, and esterification reactions, often catalyzed by a single or a combination of acid catalysts. The efficiency of each step is highly dependent on the choice of catalyst, reaction conditions, and the nature of the lignocellulosic feedstock.

Quantitative Data Summary

The yield of this compound is influenced by a multitude of factors, including the type of biomass, the catalyst system, reaction temperature, and time. The following tables summarize quantitative data from various studies to provide a comparative overview of different approaches.

Table 1: this compound Yield from Various Lignocellulosic Feedstocks

| Feedstock | Catalyst | Temperature (°C) | Time (h) | This compound Yield (%) | Reference |

| Corn Cob | Sulfuric Acid | 176 | 6.75 | 29.2 | [6] |

| Sugarcane Bagasse | [TauIm][HSO4] (Ionic Liquid) | 190 | 1 | 59.0 | [7] |

| Oil Palm Empty Fruit Bunch | [HMIM][HSO4] (Ionic Liquid) | 160 (depolymerization) | 3 (depolymerization) | 11.61 | [8] |

| 90 (esterification) | 12 (esterification) | ||||

| Oil Palm Mesocarp Fiber | [HMIM][HSO4] (Ionic Liquid) | 160 (depolymerization) | 3 (depolymerization) | 13.54 | [8] |

| 90 (esterification) | 12 (esterification) |

Table 2: Catalytic Performance in the Conversion of Intermediates to this compound

| Substrate | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | This compound Yield (%) | Reference |

| Furfural | Sulfonated Hf-CPN/FA | - | - | 95.0 | 51.9 | [9] |

| Furfuryl Alcohol | Sulfonated Hf-CPN/GVL | - | - | 100 | 72.5 | [9] |

| Furfural | Zr-Al/SBA-15(30:10) | 180 | 3 | 92.8 | 71.4 (selectivity) | [10] |

| Furfuryl Alcohol | Nb/Ni@OMC | - | - | - | 83.0 | [11] |

| Levulinic Acid | UCC-S | 80 | 4 | - | 99.5 | [12] |

| Furfuryl Alcohol | UCC-S-Fe | 200 | 5 | - | 97.8 | [12] |

| Furfuryl Alcohol | SO4²⁻/TiO₂ | 125 | 2 | - | 74.6 | [5] |

| Levulinic Acid | Sulfonated Lignin-Based Carbon | Reflux | 5 | - | 84.3 | [13] |

Experimental Protocols

This section provides an overview of typical experimental procedures for the synthesis of this compound. The specific parameters will vary depending on the feedstock and catalyst used.

General Protocol for Acid-Catalyzed Ethanolysis of Lignocellulosic Biomass:

-

Feedstock Preparation: The lignocellulosic biomass (e.g., corn cob, sugarcane bagasse) is first washed, dried, and ground to a specific particle size to increase the surface area for reaction.

-

Reaction Setup: A known amount of the prepared biomass, a catalyst (e.g., sulfuric acid, solid acid catalyst), and a significant excess of ethanol are charged into a high-pressure batch reactor.

-

Reaction Conditions: The reactor is sealed and heated to the desired temperature (typically ranging from 150 to 200°C) with constant stirring. The reaction is allowed to proceed for a specified duration (ranging from a few hours to over 12 hours).

-

Product Separation and Analysis: After the reaction, the reactor is cooled to room temperature. The solid residue (unreacted biomass and catalyst) is separated from the liquid product mixture by filtration or centrifugation. The liquid phase, containing this compound, unreacted ethanol, and byproducts, is then analyzed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of this compound.

Protocol for the Esterification of Levulinic Acid to this compound:

-

Reactant Mixture: Levulinic acid, a molar excess of ethanol, and a catalyst (e.g., Amberlyst-15, sulfated silica) are combined in a round-bottom flask equipped with a reflux condenser.[14][15]

-

Reaction: The mixture is heated to the reflux temperature of ethanol (approximately 78°C) and stirred for a predetermined period (typically 1 to 5 hours).

-

Work-up: After the reaction is complete, the catalyst is removed by filtration. The excess ethanol is typically removed by rotary evaporation.

-

Purification and Analysis: The resulting crude product can be purified by distillation or column chromatography. The purity and yield of the this compound are determined by GC or NMR spectroscopy.

The Role of Catalysis

The choice of catalyst is paramount in the synthesis of this compound, influencing both the reaction rate and selectivity.

-

Homogeneous Acid Catalysts: Mineral acids like sulfuric acid are effective but pose challenges in terms of separation, recovery, and equipment corrosion.[6]

-

Heterogeneous Solid Acid Catalysts: These catalysts, such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and sulfated metal oxides, offer advantages in terms of easy separation and reusability.[4][5][14] Their performance is often linked to their acidity (both Brønsted and Lewis acid sites) and porous structure.

-

Bifunctional Catalysts: Catalysts possessing both Brønsted and Lewis acid sites have shown great promise.[9][10] Brønsted acids are effective for hydrolysis and esterification, while Lewis acids can facilitate isomerization and other key transformations. The ratio of Lewis to Brønsted acid sites can be tuned to optimize the overall yield of this compound.[9][10]

-

Ionic Liquids: Ionic liquids, particularly those with acidic functionalities, have emerged as effective and "green" catalysts and solvents for biomass conversion.[7][8] They can efficiently dissolve cellulose and facilitate the subsequent conversion steps under relatively mild conditions.

Conclusion and Future Outlook

The synthesis of this compound from lignocellulosic biomass represents a significant advancement in the pursuit of sustainable biofuels and chemicals. While substantial progress has been made in understanding the reaction mechanisms and developing effective catalytic systems, challenges remain in terms of process optimization, cost reduction, and catalyst stability. Future research will likely focus on the development of more robust and selective catalysts, the integration of separation and reaction steps to improve process efficiency, and the utilization of a wider range of lignocellulosic feedstocks. The continued innovation in this field holds the key to unlocking the full potential of biomass as a renewable resource for a greener chemical industry.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Conversion of furfuryl alcohol into this compound using solid acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conversion of biomass-derived furfuryl alcohol into this compound catalyzed by solid acid in ethanol :: BioResources [bioresources.cnr.ncsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cascade conversion of furfural to fuel bioadditive this compound over bifunctional zirconium-based catalysts [ideas.repec.org]

- 11. Catalytic one-pot conversion of biomass-derived furfural to this compound over bifunctional Nb/Ni@OMC [ideas.repec.org]

- 12. aidic.it [aidic.it]

- 13. cetjournal.it [cetjournal.it]

- 14. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ukm.my [ukm.my]

physicochemical properties of ethyl levulinate for solvent applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl levulinate (EL) is a bio-based platform chemical gaining significant attention as a sustainable and versatile solvent.[1][2] Derived from levulinic acid, which can be produced from the acid-catalyzed hydrolysis of renewable biomass, this compound is an ester with the chemical formula CH₃C(O)CH₂CH₂C(O)OC₂H₅.[3][4] Its favorable properties, including low toxicity, high biodegradability, and excellent solvency for a wide range of substances, position it as an environmentally friendly alternative to conventional petroleum-based solvents.[1][5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound relevant to its applications in research, particularly in the pharmaceutical and chemical industries.[6][7]

This compound's unique structure, containing both a ketone and an ester functional group, allows it to dissolve a variety of polar and nonpolar compounds, making it a valuable component in formulations for coatings, adhesives, and cleaning products.[5][8] In the context of drug development, it is being investigated as a green solvent for active pharmaceutical ingredient (API) synthesis and as an excipient in drug formulations to enhance solubility and bioavailability.[6][9] Its classification as a safer solvent and its alignment with the principles of green chemistry further underscore its potential in creating more sustainable chemical processes.[10][11]

Physicochemical Properties of this compound

The following tables summarize the key physicochemical properties of this compound, compiled from various sources. These properties are crucial for evaluating its performance as a solvent in diverse applications.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₇H₁₂O₃ | [9][12] |

| Molecular Weight | 144.17 g/mol | [9][13] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Odor | Fruity, sweet, apple-like | [12][14] |

| Density | 1.012 - 1.016 g/mL at 20-25 °C | [8][10][14] |

| Boiling Point | 205-206 °C at 760 mmHg | [8][13] |

| 93-94 °C at 18 mmHg | [10][14] | |

| Melting/Freezing Point | < -60 °C | [8][15] |

| Refractive Index (n20/D) | 1.420 - 1.425 | [16] |

| Vapor Pressure | 0.0117 kPa (0.088 mmHg) at 20 °C | [8] |

| 11 Pa at 25 °C | [12][14] | |

| Viscosity | Not explicitly found, but described as a liquid with low viscosity | |

| Surface Tension | 33.25 mN/m at 293.15 K | [12][14] |

Table 2: Solubility and Solvent-Related Properties

| Property | Value | References |

| Solubility in Water | 170.7 g/L at 20 °C; Freely soluble | [8][14] |

| Solubility in Organic Solvents | Miscible with alcohol and most organic solvents | [13][16][15] |

| Partition Coefficient (log P) | 0.324 at 20 °C | [8][14] |

| Hansen Solubility Parameters | Not explicitly found in searches, but experimental methods for determination are available. | |

| Evaporation Rate (n-Butyl Acetate = 1) | < 0.01 | [8] |

Table 3: Safety and Flammability Properties

| Property | Value | References |

| Flash Point | 90 - 94 °C (Closed Cup) | [8][15][17] |

| Auto-ignition Temperature | Not available | [18] |

| Toxicity | Low toxicity, Non-genotoxic | [5][19] |

| Oral LD50 (rat) | >5000 mg/kg | [20] |

| Dermal LD50 (rabbit) | >5000 mg/kg | [20] |

| Hazard Statements | Causes skin, eye, and respiratory irritation | [21] |

Experimental Protocols for Property Determination

The determination of the physicochemical properties of solvents like this compound is governed by standardized experimental protocols. The following section outlines the general methodologies for measuring some of the key properties listed above, based on internationally recognized standards such as those from ASTM International and the Organisation for Economic Co-operation and Development (OECD).

1. Density Determination

-

Principle: The density of a liquid is its mass per unit volume.

-

Methodology (based on ASTM D4052/D7777): [15][17]

-

Apparatus: A digital density meter with an oscillating U-tube is used.[17]

-

Calibration: The instrument is calibrated with two reference standards of known density, typically dry air and freshly distilled water.

-

Sample Introduction: A small volume of the this compound sample is introduced into the thermostated U-tube, ensuring no air bubbles are present.[21]

-

Measurement: The instrument measures the change in the oscillation period of the U-tube caused by the mass of the sample. This period is then used to calculate the density of the sample.

-

Temperature Control: The temperature of the sample is precisely controlled during the measurement, as density is temperature-dependent.

-

2. Viscosity Measurement

-

Principle: Viscosity is a measure of a fluid's resistance to flow.

-

Methodology (based on Ostwald or Ubbelohde viscometer): [1][22]

-

Apparatus: A glass capillary viscometer (e.g., Ostwald or Ubbelohde type) and a constant temperature water bath are required.[1][22]

-

Procedure: a. A known volume of this compound is introduced into the viscometer. b. The viscometer is placed vertically in a temperature-controlled water bath to allow the sample to reach thermal equilibrium.[3] c. The liquid is drawn up through the capillary to a point above the upper timing mark. d. The time taken for the liquid to flow between the upper and lower timing marks is measured using a stopwatch.

-

Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[1]

-

3. Flash Point Determination

-

Principle: The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.

-

Methodology (based on Pensky-Martens Closed Cup Tester - ASTM D93):

-

Apparatus: A closed-cup flash point tester, which consists of a test cup with a lid that can be opened to introduce an ignition source.

-

Procedure: a. The sample of this compound is placed in the test cup. b. The sample is heated at a slow, constant rate with continuous stirring. c. At regular temperature intervals, an ignition source is directed into the cup.

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.

-

4. Hansen Solubility Parameter (HSP) Determination

-

Principle: HSPs are used to predict the solubility of a material in a given solvent. They are based on the idea that "like dissolves like" and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

-

Methodology (Experimental Determination): [9][20]

-

Solvent Selection: A set of well-characterized solvents with known HSPs is selected.

-

Solubility Testing: The solubility of a solute (or the swelling of a polymer) is tested in each of the selected solvents. The results are typically scored on a binary scale (soluble/insoluble) or a graded scale.[9]

-

Data Analysis: The solubility data is entered into a software program (e.g., HSPiP). The software calculates the HSP sphere for the solute that best separates the "good" solvents from the "poor" solvents. The center of this sphere represents the HSP of the solute.[6]

-

Applications and Workflows in Drug Development and Chemical Synthesis

This compound's favorable properties make it a promising solvent in various stages of pharmaceutical development and chemical synthesis.

Logical Relationship of Properties to Applications

The utility of this compound as a solvent is a direct consequence of its physicochemical properties. The following diagram illustrates these relationships.

Caption: Relationship between key properties of this compound and its applications.

Experimental Workflow: Synthesis of this compound

This compound is typically synthesized via the esterification of levulinic acid with ethanol, often using an acid catalyst. This process is a cornerstone of its production as a green solvent.[23][24]

Caption: A generalized workflow for the synthesis of this compound.

Safety and Handling

While this compound is considered to have low toxicity, appropriate safety precautions should always be taken in a laboratory setting.[5]

-

Health Hazards: It may cause skin, eye, and respiratory tract irritation.[17][21]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[21] Avoid contact with eyes, skin, and clothing.[17]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place, away from heat, sparks, and open flames.[18]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[17]

-

Fire Hazards: this compound is a combustible liquid. Use appropriate extinguishing media such as water spray, dry chemical, carbon dioxide, or foam.[17][18]

Conclusion

This compound presents a compelling profile as a green and versatile solvent for a multitude of applications, including those in the demanding fields of pharmaceutical and chemical research. Its favorable physicochemical properties, coupled with its renewable origin and low toxicity, make it an attractive alternative to traditional, often hazardous, solvents. This guide provides a foundational understanding of its key characteristics and the standardized methods for their evaluation, empowering researchers and professionals to effectively harness the potential of this compound in their work. As the push for sustainable chemistry continues, the role of bio-based solvents like this compound is expected to grow, driving innovation in drug development and beyond.

References

- 1. Virtual Labs [pcv-amrt.vlabs.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jdkintermediates.com [jdkintermediates.com]

- 8. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 9. researchgate.net [researchgate.net]

- 10. Virtual Labs [pcv-amrt.vlabs.ac.in]

- 11. store.astm.org [store.astm.org]

- 12. kinampark.com [kinampark.com]

- 13. store.astm.org [store.astm.org]

- 14. oecd.org [oecd.org]

- 15. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 16. oecd.org [oecd.org]

- 17. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 18. search.library.brandeis.edu [search.library.brandeis.edu]

- 19. researchgate.net [researchgate.net]

- 20. kinampark.com [kinampark.com]

- 21. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 22. users.metu.edu.tr [users.metu.edu.tr]

- 23. A Green Chemistry Approach to Catalytic Synthesis of this compound [mdpi.com]

- 24. weier-hk.oss-cn-hongkong.aliyuncs.com [weier-hk.oss-cn-hongkong.aliyuncs.com]

Ethyl Levulinate: A Versatile Platform for Advanced Fine Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the global shift towards sustainable chemical production, biomass-derived platform molecules are emerging as cornerstones for the development of green and efficient synthetic routes. Among these, ethyl levulinate (EL), a derivative of levulinic acid, stands out as a remarkably versatile and promising building block. Its unique bifunctional nature, possessing both an ester and a ketone group, opens a gateway to a diverse array of valuable fine chemicals and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the synthesis of this compound and its catalytic valorization into key chemical entities, complete with detailed experimental protocols, quantitative data, and process visualizations to empower researchers in the fields of chemistry and drug development.

Synthesis of this compound: From Biomass to Platform Chemical

This compound is primarily synthesized through the esterification of levulinic acid or the direct alcoholysis of biomass-derived precursors like furfuryl alcohol. These processes are typically catalyzed by solid acid catalysts, offering advantages in terms of reusability and reduced environmental impact.

From Levulinic Acid

The esterification of levulinic acid with ethanol (B145695) is a straightforward and high-yielding route to this compound.

Table 1: Synthesis of this compound from Levulinic Acid

| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | EL Yield (mol%) | Reference |

| Sulfonated Carbon Cryogel (UCC-S) | 10 | 80 | 4 | 99.5 | [1][2] |

| Zirconium Exchanged Phosphotungstic Acid | - | 120 | 2 | - | [3] |

From Furfuryl Alcohol

The conversion of furfuryl alcohol, which can be readily obtained from the hydrogenation of furfural, represents an economically attractive pathway to this compound.[4]

Table 2: Synthesis of this compound from Furfuryl Alcohol

| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | EL Yield (mol%) | Reference |

| Glucose-Derived Carbonaceous Catalyst (GCC) | 2.5 | 150 | 1 | 67.1 | [5] |

| Fe-doped Sulfonated Carbon Cryogel (UCC-S-Fe) | 20 | 200 | 5 | 97.8 | [1][2] |

| 5-Sulfosalicylic acid (5-SSA) in DES | - | 110 | 1.5 | 88.17 | [6] |

Experimental Protocol: Synthesis of this compound from Furfuryl Alcohol using a Glucose-Derived Carbonaceous Catalyst

Catalyst Preparation:

-

Dissolve 30 g of glucose in 50 mL of distilled water in a 100 mL stainless steel pressurized reactor.

-

Heat the reactor to the desired temperature for hydrothermal carbonization.

-

After cooling, filter the solid carbonaceous material, wash with distilled water until neutral, and dry.

-

Sulfonate the carbon material with concentrated sulfuric acid to introduce acidic -SO3H groups, yielding the final glucose-derived carbonaceous catalyst (GCC).

Reaction Procedure:

-

In a reaction vessel, combine 1 g of furfuryl alcohol, 19 g of ethanol, and 0.5 g of the GCC.

-

Heat the mixture to 150 °C and stir for 1 hour.[5]

-

After the reaction, cool the mixture and separate the solid catalyst by centrifugation or filtration.

-

Analyze the liquid phase by gas chromatography (GC) to determine the yield of this compound.

Synthesis pathway of this compound from Biomass.

Catalytic Conversion of this compound to Fine Chemicals

The strategic positioning of the ketone and ester functionalities in this compound allows for a range of selective transformations into valuable downstream products.

Gamma-Valerolactone (GVL)

Gamma-valerolactone (GVL) is a key bio-based platform molecule with applications as a green solvent, a fuel additive, and a precursor for polymers and other chemicals. It is primarily produced from this compound via catalytic transfer hydrogenation (CTH).

Table 3: Catalytic Transfer Hydrogenation of this compound to Gamma-Valerolactone

| Catalyst | Hydrogen Donor | Temperature (°C) | Time (h) | GVL Yield (%) | Reference |

| UiO-66(Zr) | Isopropanol | 200 | 2 | 92.7 | [7][8] |

| 2%Zr-Beta-7d | Isopropanol | 110 | 8 | 88.7 | [9] |

| ZrO2/SBA-15 | Isopropanol | 170 | - | - | [10][11] |

| Skeletal Co (A-SCo) and HZSM-5 | Isopropanol | 140 | - | 96 | [12] |

| 30-Ni/E-cat | 2-propanol | 180 | 6 | 96.2 (selectivity) | [13] |

| Casey's Catalyst (Fe-based) | Isopropanol | 100 | 19 | 95 | [14] |

Experimental Protocol: Catalytic Transfer Hydrogenation of this compound to GVL

Batch Reactor Procedure:

-

Charge a 50 mL stainless steel Parr autoclave with 0.72 g (5 mmol) of this compound, 19.1 mL (250 mmol) of 2-isopropanol (as solvent and hydrogen donor), 100 mg of ZrO2/SBA-15 catalyst, and 0.09 g (0.5 mmol) of dodecane (B42187) as an internal standard.[10]

-

Purge the reactor with nitrogen and then pressurize to 5 bar.[10]

-

Heat the reactor to 170 °C without stirring.[10]

-

After the desired reaction time, cool the reactor and collect the liquid sample for GC analysis.

Continuous Flow Procedure:

-

Pack a 10 mm internal diameter glass column with 100 mg of ZrO2/SBA-15 catalyst diluted with quartz beads.[10]

-

Heat the column to 150 °C in a Uniqsis FlowSyn reactor.[10]

-

Pump a liquid stream of 2-isopropanol (250 mmol) and this compound (5 mmol) through the packed bed at a flow rate of 0.1 to 0.18 mL/min.[10]

-

Periodically collect samples from the outlet for GC analysis.[10]

Batch reactor workflow for GVL synthesis.

1,4-Pentanediol (B150768) (1,4-PDO)

1,4-Pentanediol is a valuable monomer for the synthesis of polyesters and a precursor to other chemicals. It can be produced from this compound through a cascade of hydrogenation reactions. To date, there is no identified complete biosynthetic pathway from levulinic acid to 1,4-pentanediol.[15]

Table 4: Synthesis of 1,4-Pentanediol from this compound

| Catalyst | Temperature (°C) | Time (h) | 1,4-PDO Yield (%) | Reference |

| CuMgAl (mixed alkali precipitant) | - | - | 94.3 (from Furfuryl Alcohol) | [16] |

| 2.8Cu-3.5Fe/SBA-15 | - | - | 92.6 (selectivity from GVL) | [17] |

2-Methyltetrahydrofuran (2-MTHF)

2-Methyltetrahydrofuran is a promising green solvent and fuel additive. Its synthesis from this compound involves the intermediate formation of GVL and 1,4-PDO. The conversion of levulinic acid to 2-MTHF is considered more efficient than the route from furfural.[18]

Table 5: Synthesis of 2-Methyltetrahydrofuran from Levulinic Acid/Ethyl Levulinate

| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | 2-MTHF Yield (%) | Reference |

| Ni-Cu/Al2O3 | Levulinic Acid | 2-Propanol | 250 | 5 | 56 | [19] |

| Cu/Al2O3 | Levulinic Acid | 2-Propanol | 250 | 24 | 75 | [19] |

Levulinate Ketals

The ketalization of this compound with polyols like glycerol (B35011) produces levulinate ester ketals (LEKs), which have applications as fuel additives, plasticizers, and solvents.[20] This reaction is an excellent example of valorizing both biomass-derived this compound and glycerol, a byproduct of biodiesel production.

Table 6: Ketalization of this compound with Glycerol

| Catalyst | Temperature (°C) | Time (h) | Ketal Yield (%) | Reference |

| MIL-88A (Iron-based MOF) | 120 | 22 | 85 | [21][22][23] |

| H,Y-Zeolite | 123 | 0.5 | 97.2 (from Mthis compound) | [24] |

Experimental Protocol: Ketalization of this compound with Glycerol

-

In a reaction vessel, combine this compound and glycerol in a 1:1 molar ratio.

-

Add the MIL-88A catalyst at a loading of 1 mol% with respect to glycerol.[22]

-

Heat the solventless mixture to 120 °C with stirring for 22 hours in an open system to facilitate water removal.[22]

-

After the reaction, cool the mixture and separate the solid catalyst.

-

Analyze the product mixture to determine the yield of the corresponding ketal.

Reaction pathways from this compound to various fine chemicals.

δ-Aminolevulinic Acid (DALA)

δ-Aminolevulinic acid is a biodegradable herbicide and a photodynamic therapy agent. Its synthesis can be achieved from levulinic acid derivatives, including its esters, through a multi-step process typically involving bromination, amination, and hydrolysis.[25]

Physicochemical Properties and Industrial Relevance

This compound possesses favorable physicochemical properties, including good solubility, thermal stability, and low toxicity, making it an attractive green solvent and fuel additive.[26][27] The derivatives of this compound find applications in a wide range of industries, from pharmaceuticals and agrochemicals to polymers and fragrances.[28][29]

Table 7: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H12O3 | [30] |

| Molecular Weight | 144.17 g/mol | [30] |

| Boiling Point | 93-94 °C @ 18 mmHg | [30][31] |

| Melting Point | < 25 °C | [30] |

| Density | 1.009-1.014 g/cm³ | [30] |

| Solubility | Soluble in water and alcohol | [30] |

The techno-economic viability of producing this compound and its derivatives is a critical factor for their large-scale industrial adoption. Studies have shown that the integration of this compound production into existing biorefineries can significantly improve process economics.[32][33] The profitability is often dependent on the cost of the biomass feedstock and the market price of the final products.[34][35][36]

Conclusion

This compound has firmly established itself as a pivotal platform chemical in the bio-based economy. Its straightforward synthesis from renewable resources and its versatile reactivity make it an ideal starting material for a plethora of high-value fine chemicals. The catalytic pathways outlined in this guide, particularly those employing heterogeneous catalysts, offer sustainable and efficient routes to key molecules like γ-valerolactone, 1,4-pentanediol, 2-methyltetrahydrofuran, and levulinate ketals. For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of the chemistry of this compound will be instrumental in designing the green and sustainable chemical processes of the future. The continued development of novel catalytic systems and integrated biorefinery concepts will further unlock the immense potential of this remarkable bio-based platform.

References

- 1. aidic.it [aidic.it]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Acid-Catalyzed Conversion of Furfuryl Alcohol to this compound in Liquid Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic transfer hydrogenation of this compound to γ-valerolactone over zirconium-based metal–organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. DSpace [research-repository.griffith.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic Transfer Hydrogenation of this compound to γ-Valerolactone Over Ni Supported on Equilibrium Fluid-Catalytic-Cracking Catalysts - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

- 15. openscholar.uga.edu [openscholar.uga.edu]

- 16. Continuous production of 1,4-pentanediol from this compound and industrialized furfuryl alcohol over Cu-based catalysts - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. One-Pot 2-Methyltetrahydrofuran Production from Levulinic Acid in Green Solvents Using Ni-Cu/Al2 O3 Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Use of zeolites for the synthesis of ketals from this compound and glycerol – Nicl.it [nicl.it]

- 21. Ketalization of Glycerol with this compound Catalyzed by the Iron(III)-Based Metal-Organic Framework MIL-88A – Nicl.it [nicl.it]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 27. researchgate.net [researchgate.net]

- 28. ijpsjournal.com [ijpsjournal.com]

- 29. jdkintermediates.com [jdkintermediates.com]

- 30. This compound | C7H12O3 | CID 10883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. This compound, 539-88-8 [thegoodscentscompany.com]

- 32. researchgate.net [researchgate.net]

- 33. Making Levulinic Acid and this compound Economically Viable: A Worldwide Technoeconomic and Environmental Assessment of Possible Routes | Zendy [zendy.io]

- 34. researchgate.net [researchgate.net]

- 35. scispace.com [scispace.com]

- 36. Process design and techno-economic analysis of this compound production from carbon dioxide and 1,4-butanediol as an alternative biofuel and fuel additive - UTP Scholars [khub.utp.edu.my]

An In-depth Technical Guide to the Spectroscopic Characterization and Analysis of Ethyl Levulinate

Introduction

Ethyl levulinate, the ethyl ester of levulinic acid, is a versatile and promising platform chemical derived from biomass. Its applications span various industries, including use as a fragrance, a flavoring agent, a solvent, a plasticizer, and a key component in the formulation of biofuels.[1][2] A thorough understanding of its molecular structure and purity is paramount for its effective utilization and for quality control in its production. This technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization and analysis of this compound, tailored for researchers, scientists, and professionals in drug development and chemical industries.

Molecular Structure and Properties

-

IUPAC Name: ethyl 4-oxopentanoate[3]

-

Molecular Formula: C₇H₁₂O₃[3]

-

Molecular Weight: 144.17 g/mol [3]

-

CAS Number: 539-88-8[4]

-

Synonyms: Ethyl 4-oxopentanoate, Ethyl 4-ketovalerate, Ethyl laevulinate[3][4]

Spectroscopic Analysis

The unequivocal identification and characterization of this compound are achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen atoms.

¹H NMR Spectral Data

The following table summarizes the proton NMR spectral data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 4.13 | Quartet (q) | 2H | -O-CH₂ -CH₃ | 7.2 |

| 2.75 | Triplet (t) | 2H | -CO-CH₂ -CH₂- | 6.3 |

| 2.57 | Triplet (t) | 2H | -CH₂-CH₂ -CO- | 6.3 |

| 2.19 | Singlet (s) | 3H | -CO-CH₃ | |

| 1.26 | Triplet (t) | 3H | -CH₂-CH₃ | 6.9 |

Data sourced from a 300 MHz NMR spectrum in CDCl₃.[5]

Experimental Protocol: ¹H NMR Spectroscopy

A typical experimental protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube.

-

Instrumentation: The spectrum is recorded on a spectrometer, such as a Bruker Avance 300 MHz or a JOEL JNM-EcA600 NMR spectrometer.[5][6]

-

Data Acquisition: The sample is placed in the spectrometer, and the data is acquired at room temperature (25 °C).[6] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The key IR absorption bands for this compound are presented in the table below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2982.69 | Strong | C-H stretch (sp³) |

| 2884.15 | Medium | C-H stretch (sp³) |

| 1734.95 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| 1170 - 1126 | Strong | C-O stretch (ester) |

Note: The exact peak positions can vary slightly depending on the sampling method.[7][8]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A common method for obtaining an FTIR spectrum of liquid this compound is as follows:

-

Sample Preparation: A drop of neat (undiluted) this compound is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (e.g., KBr) to form a capillary film.[3]

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR or a Perkin Elmer FTIR spectrometer.[3][9]

-

Data Acquisition: A background spectrum is first collected. The sample is then scanned, and the resulting spectrum is recorded in the range of 4000-400 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification.

Mass Spectral Data

The most significant peaks in the electron ionization (EI) mass spectrum of this compound are listed below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Ion |

| 144 | ~5 | [M]⁺ (Molecular Ion) |

| 129 | 28.30 | [M - CH₃]⁺ |

| 101 | 22.70 | [M - OC₂H₅]⁺ |

| 99 | 83.40 | [CH₃COCH₂CH₂CO]⁺ |

| 74 | 22.60 | [C₃H₆O₂]⁺ |

| 43 | 99.99 | [CH₃CO]⁺ (Base Peak) |

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethanol) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., HITACHI M-80B) is used.[3] The GC is equipped with a suitable capillary column (e.g., HP5).[9]

-

Data Acquisition:

-

GC Conditions: A small volume of the sample is injected into the GC inlet. The oven temperature is programmed to increase over time to separate the components of the sample. Nitrogen or helium is used as the carrier gas.[9][10]

-

MS Conditions: As this compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio and detected.

-

Visualized Workflows and Relationships

To further clarify the analytical process and the relationship between the structure and spectral features of this compound, the following diagrams are provided.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Correlation between this compound's structure and its spectral features.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H12O3 | CID 10883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. rsc.org [rsc.org]

- 6. Alcoholysis kinetics and mechanism studies of this compound production from ball milled corn stover - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05644E [pubs.rsc.org]

- 7. Improved Microwave-Assisted this compound Production Using Rice Husk-Derived Biobased Mesoporous Silica as Catalyst [mdpi.com]

- 8. Solved Interpret the IR spectrum of this compound | Chegg.com [chegg.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. researchgate.net [researchgate.net]

A Historical Perspective on Levulinic Acid Esterification Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The esterification of levulinic acid, a versatile platform chemical derived from biomass, has been a subject of extensive research for over a century. The resulting levulinate esters are valuable as biofuels, fuel additives, green solvents, and precursors for various chemicals and polymers. This technical guide provides a comprehensive historical overview of the research, detailing the evolution of catalytic systems, experimental methodologies, and the ever-present drive for more efficient and sustainable processes.

From Homogeneous to Heterogeneous Catalysis: A Paradigm Shift

Early investigations into levulinic acid esterification predominantly utilized homogeneous mineral acids as catalysts, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[1][2] These catalysts, while effective in promoting the reaction, presented significant drawbacks, including corrosivity, difficulty in separation from the product mixture, and environmental concerns associated with their disposal.[3][4] This led to a paradigm shift in the field, with researchers increasingly focusing on the development of solid acid catalysts.

The move towards heterogeneous catalysis was driven by the desire for catalysts that were easily separable, reusable, and less corrosive, aligning with the growing principles of green chemistry.[4][5] This transition marks a significant milestone in the historical timeline of levulinic acid esterification research.

The Evolution of Catalytic Systems

The quest for the ideal heterogeneous catalyst for levulinic acid esterification has led to the exploration of a wide array of materials. The historical progression can be broadly categorized as follows:

-

Early Heterogeneous Catalysts: Ion-exchange resins, such as Amberlyst-15, were among the first solid acid catalysts to be systematically studied for this reaction.[6][7] These polymeric resins with sulfonic acid groups offered good catalytic activity and were a significant improvement over their homogeneous counterparts in terms of reusability.[6][7]

-

Metal Oxides and Mixed Oxides: Simple and mixed metal oxides, such as nanosized TiO₂, have been investigated as robust and inexpensive catalysts.[5][8] These materials often possess both Brønsted and Lewis acid sites, which can synergistically enhance the esterification reaction.[3]

-

Zeolites and Mesoporous Silicas: The uniform pore structures and tunable acidity of zeolites (e.g., ZSM-5) and mesoporous silicas (e.g., MCM-41) made them attractive candidates.[3][9][10] Researchers have explored modifying these materials, for instance, by incorporating tin into the MCM-41 framework (SnMCM-41), to enhance their catalytic performance.[3][10][11][12]

-

Carbon-Based Catalysts: More recently, carbon-based solid acids have gained attention. These materials, such as sulfonated lignin-based carbon, offer a sustainable and potentially low-cost catalytic option derived from biomass itself.[13]

-

Metal-Organic Frameworks (MOFs): MOFs, like UiO-66 and its derivatives, represent a newer class of catalysts being explored for levulinic acid esterification.[4] Their high surface area and well-defined active sites offer potential for high activity and selectivity.[4]

The following diagram illustrates the historical progression of catalyst development for levulinic acid esterification.

Quantitative Data on Levulinic Acid Esterification

The following tables summarize key quantitative data from various studies on the esterification of levulinic acid with different alcohols using a range of catalysts.

Table 1: Esterification of Levulinic Acid with Ethanol

| Catalyst | Temperature (°C) | Reaction Time (h) | Catalyst Loading (wt%) | Levulinic Acid Conversion (%) | Ethyl Levulinate Yield (%) | Reference |

| H₂SO₄ | 70 | - | - | - | - | [1] |

| Smopex-101 | 50-70 | - | - | High | - | [14] |

| Amberlyst-15 | 70-100 | - | - | - | - | [6] |

| Sulfonated Lignin-Based Carbon | Reflux | 5 | 0.3 g | - | 84.3 | [13] |

| SnMCM-41-80 | 120 | 3 | 1 | 90.1 (with Methanol) | - | [3] |

| Silicotungstic acid on silica | - | - | 20% | - | 97 | [15] |

Table 2: Esterification of Levulinic Acid with Butanol

| Catalyst | Temperature (°C) | Reaction Time (h) | Catalyst Loading (wt%) | Levulinic Acid Conversion (%) | n-Butyl Levulinate Yield (%) | Reference |

| H₂SO₄ | 25-118 | - | - | First-order kinetics | - | [1] |

| Nanosized TiO₂ | 120 | 8 | 8.6 | - | 77.6 | [5][8] |

| Sulfonated Lignin-Based Carbon | Reflux | 5 | 0.3 g | - | 73.5-83.3 | [13] |

Table 3: Esterification of Levulinic Acid with Other Alcohols

| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Catalyst Loading (wt%) | Levulinic Acid Conversion (%) | Alkyl Levulinate Yield (%) | Reference |

| Methanol | Aluminum Phosphomolybdate | 50 | 6 | - | ~100 | ~100 | [1] |

| Methanol | Sulfonated Lignin-Based Carbon | Reflux | 5 | 0.3 g | - | 73.5-83.3 | [13] |

| Methanol | SnMCM-41-80 | 120 | 3 | 1 | 90.1 | - | [3] |

| Propanol | SnMCM-41-80 | 120 | 3 | 1 | <90.1 | - | [3] |

| 2-Ethylhexanol | Various | - | - | - | - | - | [2] |

Experimental Protocols: A Methodological Evolution

The experimental protocols for studying levulinic acid esterification have evolved in parallel with the development of new catalysts and analytical techniques.

Key Experimental Methodologies

1. Batch Reactor Studies:

The majority of kinetic and catalyst screening studies have been conducted in batch reactors.[1][2][14]

-

Reactor Setup: Typically, a stirred batch reactor made of glass or stainless steel is used. The reactor is often equipped with a reflux condenser, a temperature controller, and a sampling port.[7]

-

Reaction Procedure:

-

Levulinic acid, the alcohol (often in excess to shift the equilibrium towards the product), and the catalyst are charged into the reactor.

-

The mixture is heated to the desired reaction temperature under constant stirring.

-

Samples are withdrawn at regular intervals to monitor the progress of the reaction.

-

-

Analysis: The concentration of levulinic acid and the corresponding ester in the samples is typically determined by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[4][13] Acid-base titration can also be used to determine the remaining levulinic acid concentration.[13]

2. Continuous Flow Reactor Studies:

With the advent of more stable heterogeneous catalysts, continuous flow systems have been employed to investigate the long-term stability of catalysts and for process intensification.[6][14]

-

Reactor Setup: A fixed-bed reactor, often a packed bed of the solid catalyst, is used. The reactants (levulinic acid and alcohol) are continuously fed into the reactor using a pump, and the product stream is collected at the outlet.

-

Advantages: Continuous flow systems allow for easier product separation, better temperature control, and are more representative of industrial-scale processes.

The following diagram illustrates a general experimental workflow for levulinic acid esterification research.

Concluding Remarks

The historical journey of levulinic acid esterification research showcases a continuous drive towards greater efficiency, sustainability, and economic viability. From early studies with corrosive mineral acids to the current exploration of sophisticated nanomaterials and sustainable carbon-based catalysts, the field has made remarkable progress. Future research will likely focus on the development of even more active and stable catalysts from renewable resources, the optimization of reaction conditions using advanced reactor technologies, and the integration of levulinate production into broader biorefinery concepts. The in-depth understanding of reaction kinetics and mechanisms will remain crucial for the rational design of next-generation catalytic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Esterification of Levulinic Acid to this compound over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aidic.it [aidic.it]

- 8. Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO2 Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conversion of levulinic acid to levulinate ester biofuels by heterogeneous catalysts in the presence of acetals and ketals | CoLab [colab.ws]

- 10. pubs.acs.org [pubs.acs.org]

- 11. smooooth9-site-one.ssl-link.jp [smooooth9-site-one.ssl-link.jp]

- 12. Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cetjournal.it [cetjournal.it]

- 14. Kinetics and Modelling of Levulinic Acid Esterification in Batch and Continuous Reactors | springerprofessional.de [springerprofessional.de]

- 15. A Review on the conversion of levulinic acid and its esters to various useful chemicals [aimspress.com]

Ethyl Levulinate: A Comprehensive Technical Guide to its CAS Number and Molecular Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl levulinate, a versatile organic compound with applications ranging from biofuels to the pharmaceutical industry. This document details its fundamental physicochemical properties and outlines the key experimental protocols for the elucidation of its molecular structure using modern spectroscopic techniques.

Core Data Presentation

A summary of the essential quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 539-88-8 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₃ | [2][3] |

| IUPAC Name | ethyl 4-oxopentanoate | [1] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Density | 1.016 g/cm³ at 25 °C | [2][4] |

| Boiling Point | 203-205 °C | [2] |

| Melting Point | -60 °C | [2] |

| Refractive Index | 1.422 (n20/D) | [4] |

Molecular Structure Elucidation

The molecular structure of this compound (CH₃C(O)CH₂CH₂C(O)OC₂H₅) is definitively confirmed through a combination of spectroscopic methods. These techniques provide a detailed map of the molecule's carbon framework and the arrangement of its functional groups. The logical workflow for this process is outlined below.

Caption: A flowchart illustrating the systematic approach to elucidating the molecular structure of an organic compound.

The confirmed molecular structure of this compound is depicted in the following diagram.

Caption: A 2D representation of the this compound molecule.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the structural elucidation of this compound are provided below.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To identify the different types of protons and their neighboring environments within the molecule.

Methodology:

-

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used.

-

Pulse Width: A standard 90° pulse is applied.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Expected ¹H NMR Data (in CDCl₃):

-

δ 1.26 (t, 3H): Triplet corresponding to the methyl protons (-OCH₂CH₃ ).

-

δ 2.19 (s, 3H): Singlet corresponding to the methyl ketone protons (CH₃ CO-).

-

δ 2.57 (t, 2H): Triplet corresponding to the methylene (B1212753) protons adjacent to the ester carbonyl group (-COCH₂ CH₂-).

-

δ 2.75 (t, 2H): Triplet corresponding to the methylene protons adjacent to the ketone carbonyl group (-CH₂ COCH₃).

-

δ 4.13 (q, 2H): Quartet corresponding to the methylene protons of the ethyl ester group (-OCH₂ CH₃).[5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Objective: To determine the number of unique carbon atoms and their chemical environments.

Methodology:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer used for ¹H NMR.

-

Data Acquisition:

-

Mode: Proton-decoupled mode is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

-

Data Processing: The FID is processed similarly to the ¹H NMR data. The solvent signal (e.g., CDCl₃ at 77.16 ppm) is used for referencing.

Expected ¹³C NMR Data (in CDCl₃):

-

δ 14.2: Methyl carbon of the ethyl group (-O-CH₂-C H₃).

-

δ 27.9: Methylene carbon (-CO-C H₂-CH₂-).

-

δ 29.7: Methyl carbon of the acetyl group (C H₃-CO-).

-

δ 37.8: Methylene carbon adjacent to the ketone (-C H₂-CO-CH₃).

-

δ 60.5: Methylene carbon of the ethyl group (-O-C H₂-CH₃).

-

δ 172.6: Carbonyl carbon of the ester group (-C O-O-).

-

δ 206.5: Carbonyl carbon of the ketone group (-C O-CH₃).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation: A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Expected IR Absorption Bands:

-

~2980 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1735 cm⁻¹: Strong C=O stretching vibration characteristic of the ester functional group.

-

~1715 cm⁻¹: Strong C=O stretching vibration characteristic of the ketone functional group.

-

~1180 cm⁻¹: C-O stretching vibration of the ester group.

References

thermodynamic properties and phase behavior of ethyl levulinate

An In-depth Technical Guide on the Thermodynamic Properties and Phase Behavior of Ethyl Levulinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bio-based solvent and platform chemical, is gaining significant attention across various industries, including pharmaceuticals, due to its favorable properties and sustainable origins. A thorough understanding of its thermodynamic properties and phase behavior is crucial for its application in drug formulation, separation processes, and as a green solvent alternative. This technical guide provides a comprehensive overview of the key thermodynamic data for this compound, details the experimental methodologies for their determination, and presents visual representations of experimental workflows.

Thermodynamic Properties

The design and optimization of processes involving this compound, such as reaction engineering, distillation, and extraction, are fundamentally reliant on accurate thermodynamic data. Key properties include vapor pressure, density, viscosity, and heat capacity.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molar Mass | 144.17 g/mol | [1][2] |

| Boiling Point | 205.8 °C (at 1 atm) | [3] |

| 93-94 °C (at 18 mmHg) | [4][5] | |

| Melting Point | < -60 °C | [3] |

| Flash Point | 94 °C | [3] |

| Density (at 20 °C) | 1.012 g/mL | [3] |

| Density (at 25 °C) | 1.016 g/mL | [4][5] |

| Refractive Index (n²⁰/D) | 1.422 | [4][6] |

| Vapor Pressure (at 25 °C) | 0.249 mmHg (estimated) | [7] |

| Water Solubility (at 25 °C) | 71.14 g/L | [2] |

Temperature-Dependent Properties

The influence of temperature on the key thermodynamic properties of this compound is critical for process modeling and design.

The vapor pressure of this compound is a crucial parameter for distillation and evaporation processes. Estimated values are available, indicating its low volatility at ambient temperatures.[7][8]

The density of this compound and its mixtures with n-alkanols (methanol, ethanol (B145695), 1-propanol, and 1-butanol) has been reported over a temperature range of 283.15 K to 313.15 K.[9]

Viscosity is a key parameter influencing fluid handling and mixing. The viscosity of this compound and its blends with diesel and biodiesel has been studied at temperatures ranging from 30 °C to 80 °C.[10] The addition of this compound to biodiesel has been shown to decrease the viscosity of the fuel mixture.[11]

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties relies on precise experimental methodologies.

Density is typically measured using a vibrating tube densimeter. The experimental workflow for density measurement is illustrated below.

Caption: Workflow for density measurement using a vibrating tube densimeter.

Viscosity is commonly determined using a rotational viscometer or a capillary viscometer. The general procedure is outlined below.

Caption: General workflow for viscosity measurement.

Phase Behavior

The phase behavior of this compound with other components is essential for designing separation processes like distillation and liquid-liquid extraction.

Vapor-Liquid Equilibrium (VLE)

VLE data are fundamental for the design of distillation columns. Isobaric VLE data for the binary system of this compound and ethanol have been measured at 40.0, 60.0, and 80.0 kPa.[12] The data indicated a positive deviation from Raoult's law, suggesting strong intermolecular interactions.[12] Isothermal VLE data for the this compound + water and this compound + ethanol systems have also been collected at 60 °C.[13][14][15]

Table 2: Summary of Investigated Vapor-Liquid Equilibrium (VLE) Systems

| System | Conditions | Reference |

| This compound + Ethanol | Isobaric (40.0, 60.0, 80.0 kPa) | [12] |

| This compound + Water | Isothermal (60 °C) | [13][14][15] |

| This compound + Ethanol | Isothermal (60 °C) | [13][14][15] |

Liquid-Liquid Equilibrium (LLE)

LLE data are critical for designing liquid-liquid extraction processes. The LLE for the ternary systems of this compound + water + levulinic acid and this compound + water + ethanol have been measured at 30 °C.[13][14][16] The consistency of this LLE data was confirmed using the Othmer-Tobias method.[13][14][16] The phase behavior of pseudo-ternary systems containing deep eutectic solvents (DES), this compound, and either levulinic acid or ethanol has also been investigated to assess the extractive potential of DES in the esterification process.[17]

Table 3: Summary of Investigated Liquid-Liquid Equilibrium (LLE) Systems

| System | Temperature | Reference |

| This compound + Water + Levulinic Acid | 30 °C | [13][14][16] |

| This compound + Water + Ethanol | 30 °C | [13][14][16] |

| DES + this compound + Levulinic Acid/Ethanol | 313.15 K and 333.15 K | [17] |

Solubility

This compound exhibits good solubility in a wide range of organic solvents.[8] It is soluble in water and alcohol.[1][7] A detailed list of its solubility in various solvents at 25°C has been compiled.[2]

Experimental Protocols for Phase Behavior Determination

A common apparatus for measuring VLE data is a modified Rose-Williams still or a static equilibrium cell.[12][18] The general workflow is depicted below.

References

- 1. This compound | C7H12O3 | CID 10883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. Buy this compound from Brenntag The Netherlands suppliers | 539-88-8 | Brenntag [brenntag.com]

- 4. This compound | 539-88-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 539-88-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound, 539-88-8 [thegoodscentscompany.com]

- 8. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

The Solubility Profile of Ethyl Levulinate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the solubility characteristics of ethyl levulinate in aqueous and various organic solvent systems, providing key data and methodologies for its application in research and pharmaceutical development.

This compound, a bio-based compound derived from levulinic acid, is garnering significant interest across various industries, including pharmaceuticals, for its favorable properties as a green solvent and a versatile chemical intermediate. A thorough understanding of its solubility is critical for its effective use in drug formulation, synthesis, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic media, presents quantitative data, and outlines detailed experimental protocols for solubility determination.

Solubility of this compound: A Quantitative Overview